molecular formula C15H22N2O2 B6604862 benzyl 3-amino-3-ethylpiperidine-1-carboxylate CAS No. 2137757-96-9

benzyl 3-amino-3-ethylpiperidine-1-carboxylate

Cat. No. B6604862
CAS RN: 2137757-96-9
M. Wt: 262.35 g/mol
InChI Key: BDHPKIILCCGPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-3-ethylpiperidine-1-carboxylate, also known as BAEPC or BAEPCO, is an important intermediate in pharmaceutical and fine chemical synthesis. It is a versatile building block in the production of pharmaceuticals, agrochemicals, and biocides. BAEPC is also used in the synthesis of a variety of other compounds, including amines, amino alcohols, and amides. BAEPC has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Mechanism of Action

The mechanism of action of benzyl 3-amino-3-ethylpiperidine-1-carboxylate is not well understood. However, it is believed that benzyl 3-amino-3-ethylpiperidine-1-carboxylate acts as a catalyst in the formation of amides, amines, and other compounds. benzyl 3-amino-3-ethylpiperidine-1-carboxylate is also believed to be involved in the formation of peptides and proteins, as well as other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl 3-amino-3-ethylpiperidine-1-carboxylate are not well understood. However, it is believed that benzyl 3-amino-3-ethylpiperidine-1-carboxylate may be involved in the formation of peptides and proteins, as well as other biological molecules. benzyl 3-amino-3-ethylpiperidine-1-carboxylate may also be involved in the regulation of gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 3-amino-3-ethylpiperidine-1-carboxylate in lab experiments include its low cost, its availability, and its versatility. benzyl 3-amino-3-ethylpiperidine-1-carboxylate is also easy to handle and store, and it is relatively non-toxic. The main limitation of benzyl 3-amino-3-ethylpiperidine-1-carboxylate is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving benzyl 3-amino-3-ethylpiperidine-1-carboxylate. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies could be conducted to explore the potential of benzyl 3-amino-3-ethylpiperidine-1-carboxylate as an intermediate in the synthesis of a variety of compounds. Other potential research directions include the development of new synthesis methods for benzyl 3-amino-3-ethylpiperidine-1-carboxylate and the optimization of existing synthesis methods.

Synthesis Methods

Benzyl 3-amino-3-ethylpiperidine-1-carboxylate can be synthesized in a few different ways. One common method involves the reaction of an alkyl halide with an amine in the presence of a base. This reaction produces an amine salt which can then be reacted with a carboxylic acid to yield benzyl 3-amino-3-ethylpiperidine-1-carboxylate. Another method involves the reaction of an alkyl halide with an amine in the presence of a strong base, such as sodium hydride. This reaction produces an amine salt which can then be reacted with a carboxylic acid to yield benzyl 3-amino-3-ethylpiperidine-1-carboxylate.

Scientific Research Applications

Benzyl 3-amino-3-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including amines, amino alcohols, and amides. benzyl 3-amino-3-ethylpiperidine-1-carboxylate is also used as an intermediate in the synthesis of a variety of drugs and other compounds. In addition, benzyl 3-amino-3-ethylpiperidine-1-carboxylate has been used in the synthesis of a variety of peptides, proteins, and other biological molecules. benzyl 3-amino-3-ethylpiperidine-1-carboxylate has also been used in the synthesis of a variety of compounds for use in drug discovery and development.

properties

IUPAC Name

benzyl 3-amino-3-ethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-15(16)9-6-10-17(12-15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPKIILCCGPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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